molecular formula C8H4ClFN2O B2912105 5-Fluoro-1H-indazole-3-carbonyl chloride CAS No. 1135936-11-6

5-Fluoro-1H-indazole-3-carbonyl chloride

Cat. No. B2912105
CAS RN: 1135936-11-6
M. Wt: 198.58
InChI Key: NVRKZHGLCKIRHO-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazole-3-carbonyl chloride is a chemical compound . It is closely related to 7-Fluoro-1H-indazole-3-carbonyl chloride and 1H-Indazole-3-carbonyl chloride . It appears as a dark yellow to orange powder .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are structurally similar to 5-Fluoro-1H-indazole-3-carbonyl chloride, has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Enzymatic synthesis of fluorinated compounds has also been explored .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-1H-indazole is C7H5FN2 . The structure of 7-Fluoro-1H-indazole-3-carbonyl chloride, a related compound, is C8H4ClFN2O .


Physical And Chemical Properties Analysis

5-Fluoro-1H-indazole appears as a dark yellow to orange powder . The molecular weight of 5-Fluoro-1H-indazole is 136.13 .

Safety and Hazards

5-Fluoro-1H-indazole is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

The future directions for the study of 5-Fluoro-1H-indazole-3-carbonyl chloride and related compounds could involve further exploration of their synthesis methods , as well as their potential applications in medicinal chemistry .

properties

IUPAC Name

5-fluoro-1H-indazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-8(13)7-5-3-4(10)1-2-6(5)11-12-7/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRKZHGLCKIRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-indazole-3-carbonyl chloride

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